molecular formula C16H24N2OS B2421310 N-((1s,3s)-adamantan-1-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide CAS No. 2034609-28-2

N-((1s,3s)-adamantan-1-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide

Cat. No. B2421310
CAS RN: 2034609-28-2
M. Wt: 292.44
InChI Key: GAEYDHNNQAXGAN-UHFFFAOYSA-N
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Description

“N-((1s,3s)-adamantan-1-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide” is a compound that contains a bicyclo[2.2.1]heptane scaffold . This structure is found in numerous compounds with various functions .


Synthesis Analysis

The synthesis of similar compounds has been achieved through a sequential Diels Alder reaction/rearrangement sequence . This process allows for the creation of diverse functionalized bicyclo[2.2.1]heptanes . An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates has been realized via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .


Molecular Structure Analysis

The molecular structure of “N-((1s,3s)-adamantan-1-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide” is likely to be complex due to the presence of the bicyclo[2.2.1]heptane scaffold . This scaffold is a privileged molecular structure embedded in numerous compounds with various functions .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied theoretically . The number of aza nitrogen atoms and NO2 groups are two important factors for improving heat of formation (HOF), density, and detonation properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been estimated by electrostatic potential analysis of the molecular surface . The density, heat of sublimation, and impact sensitivity were among the properties analyzed .

Scientific Research Applications

Anticancer Activity

The synthesis and biological evaluation of N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives revealed promising cytotoxicity against human cancer cell lines . Specifically, compound 5r demonstrated potent anti-proliferative activity against HepG2 (liver cancer) cells, with an IC50 value of 10.56 ± 1.14 μM. Furthermore, it induced apoptosis in HepG2 cells through caspase-8-dependent mechanisms.

Mechanism of Action

Target of Action

The primary targets of N-(adamantan-1-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide are enzymes such as urease, α-amylase, and α-glucosidase . These enzymes play crucial roles in various biological processes. Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide, α-amylase breaks down complex carbohydrates into simple sugars, and α-glucosidase is involved in the digestion of carbohydrates.

Mode of Action

N-(adamantan-1-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide interacts with its targets by inhibiting their enzymatic activities . The compound binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions. This results in the disruption of the normal biochemical processes that these enzymes are involved in.

Biochemical Pathways

The inhibition of urease, α-amylase, and α-glucosidase affects several biochemical pathways. The inhibition of urease can disrupt the urea cycle, leading to an accumulation of urea and a decrease in the production of ammonia. The inhibition of α-amylase and α-glucosidase can disrupt carbohydrate digestion, leading to a decrease in the absorption of glucose and other simple sugars .

Pharmacokinetics

The pharmacokinetics of N-(adamantan-1-yl)-2-thia-5-azabicyclo[22The compound’s bicyclic structure suggests that it may have good bioavailability and stability .

Result of Action

The molecular and cellular effects of N-(adamantan-1-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide’s action include the disruption of normal enzymatic activities and biochemical processes. This can lead to changes in cellular metabolism and potentially have therapeutic effects, such as the treatment of conditions related to the overactivity of these enzymes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(adamantan-1-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to its targets and inhibit their activity. Additionally, the compound’s stability may be affected by factors such as light, heat, and humidity .

Future Directions

The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules . Therefore, it is highly desirable for relevant drug discovery .

properties

IUPAC Name

N-(1-adamantyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2OS/c19-15(18-8-14-4-13(18)9-20-14)17-16-5-10-1-11(6-16)3-12(2-10)7-16/h10-14H,1-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEYDHNNQAXGAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)N4CC5CC4CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(adamantan-1-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide

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